2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the triazoloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydrazinopyrrolo[2,3-d]pyrimidin-2(1H)-one with an appropriate triethyl orthoester, followed by oxidative cyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide involves its interaction with DNA. This compound potently intercalates DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that this compound binds effectively to the DNA active site, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer properties and have been studied for their c-Met kinase inhibition.
[1,2,4]triazolo[4,3-a]quinoxaline-1-thiol derivatives: Known for their DNA intercalation activities and potential as anticancer agents.
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one: A potent and selective inhibitor of soluble guanylyl cyclase, used as a tool in studying the cGMP pathway.
Uniqueness
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide stands out due to its specific structure, which allows for effective DNA intercalation and potent anticancer activity. Its unique combination of functional groups contributes to its high binding affinity and specificity for DNA .
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-14-9-11-15(12-10-14)22-19(27)13-25-16-7-5-6-8-17(16)26-18(4-2)23-24-20(26)21(25)28/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDADAHOXZXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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